molecular formula C13H23NO2 B7526851 1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one

1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one

Cat. No. B7526851
M. Wt: 225.33 g/mol
InChI Key: ZYVLRFFHDODNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant effects. However, it has also shown potential in scientific research as a tool for studying the central nervous system. In

Scientific Research Applications

1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one has been used in scientific research as a tool for studying the central nervous system. It has been shown to have a high affinity for the dopamine transporter, leading to increased dopamine release in the brain. This makes it useful for studying the role of dopamine in addiction and other neurological disorders.

Mechanism of Action

1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, similar to that of other amphetamines.
Biochemical and Physiological Effects
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one has been shown to increase heart rate, blood pressure, and body temperature in users. It also causes euphoria, increased energy, and a sense of well-being. However, it can also lead to paranoia, anxiety, and hallucinations.

Advantages and Limitations for Lab Experiments

1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one has several advantages for use in lab experiments, including its high potency, selectivity for the dopamine transporter, and ability to cross the blood-brain barrier. However, its potential for abuse and lack of long-term safety data are significant limitations.

Future Directions

There are several areas of future research that could be explored with 1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one. These include studying its effects on other neurotransmitters, investigating its potential as a treatment for neurological disorders, and exploring its use as a tool for studying the brain's reward system.
Conclusion
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one is a synthetic cathinone that has gained popularity as a recreational drug, but also has potential as a tool for studying the central nervous system. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for scientific research. Further research in this area could lead to new insights into the brain and its functions.

Synthesis Methods

1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one is synthesized through a multi-step process that involves the reaction of piperidine with 2-bromovalerophenone to produce 1-(3-bromophenyl)-2-(methylamino)propan-1-one. This compound is then reacted with 2-methyltetrahydrofuran-3-one to yield 1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one.

properties

IUPAC Name

1-(3-methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-11-4-2-8-14(10-11)13(15)7-6-12-5-3-9-16-12/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVLRFFHDODNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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